2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a synthetic compound known for its complex structure and potential applications in medicinal chemistry. This compound features an indazole core that is substituted with a dioxaborolane moiety, which enhances its chemical properties and biological activities. The compound is recognized under various identifiers including its CAS number 1315335-61-5 and molecular formula with a molecular weight of approximately 272.15 g/mol .
This compound falls under the category of boron-containing organic compounds, specifically those that incorporate dioxaborolane structures. Its classification as an indazole derivative places it among compounds often investigated for their pharmacological properties, including anti-cancer and anti-inflammatory activities .
The synthesis of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves several key steps:
The molecular structure of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can be represented using various structural formulas:
WZKZBSCXJHOPFQ-UHFFFAOYSA-N
CC1=CC(=C(C=N1)C)B1OC(C)(C)C(C)(C)O1
The structure features an indazole ring system fused with a dioxaborolane unit that contributes to its unique chemical reactivity and stability .
The compound can participate in various chemical reactions typical for indazoles and boron-containing compounds:
The mechanism of action for 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is primarily linked to its interactions with biological targets:
The physical properties of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole include:
Chemical properties include:
The unique properties of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole make it a valuable compound in several scientific fields:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2